Cas no 116531-01-2 (2,3,4-Trimethylcyclopentanol)
2,3,4-Trimethylcyclopentanol Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanol, 2,3,4-trimethyl-
- 2,3,4-Trimethylcyclopentanol
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- Inchi: 1S/C8H16O/c1-5-4-8(9)7(3)6(5)2/h5-9H,4H2,1-3H3
- InChI Key: BCYIOAZXXUQZPP-UHFFFAOYSA-N
- SMILES: C1(O)CC(C)C(C)C1C
Computed Properties
- Exact Mass: 128.120115130g/mol
- Monoisotopic Mass: 128.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
2,3,4-Trimethylcyclopentanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T443060-1mg |
2,3,4-Trimethylcyclopentanol |
116531-01-2 | 1mg |
$150.00 | 2023-05-17 | ||
| TRC | T443060-2.5mg |
2,3,4-Trimethylcyclopentanol |
116531-01-2 | 2.5mg |
$328.00 | 2023-05-17 | ||
| TRC | T443060-5mg |
2,3,4-Trimethylcyclopentanol |
116531-01-2 | 5mg |
$626.00 | 2023-05-17 | ||
| TRC | T443060-10mg |
2,3,4-Trimethylcyclopentanol |
116531-01-2 | 10mg |
$976.00 | 2023-05-17 | ||
| TRC | T443060-50mg |
2,3,4-Trimethylcyclopentanol |
116531-01-2 | 50mg |
$ 4500.00 | 2023-09-05 |
2,3,4-Trimethylcyclopentanol Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2,3,4-Trimethylcyclopentanol
Professional Introduction to Compound with CAS No. 116531-01-2 and Product Name: 2,3,4-Trimethylcyclopentanol
2,3,4-Trimethylcyclopentanol (CAS No. 116531-01-2) is a significant compound in the field of organic chemistry and pharmaceutical research, characterized by its unique structural and functional properties. This compound belongs to the class of cyclopentanol derivatives, which have garnered considerable attention due to their potential applications in drug development and material science. The presence of three methyl groups at specific positions on the cyclopentane ring imparts distinct chemical reactivity and stereochemistry, making it a valuable intermediate in synthetic chemistry.
The structure of 2,3,4-Trimethylcyclopentanol consists of a five-membered cyclopentane ring substituted with three methyl groups at the 2nd, 3rd, and 4th carbon positions. This arrangement results in a highly substituted cyclic system, which influences its physical and chemical properties. The compound exhibits moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane, while remaining less soluble in water due to its non-polar nature. These solubility characteristics make it suitable for various applications in organic synthesis and pharmaceutical formulations.
In recent years, 2,3,4-Trimethylcyclopentanol has been studied for its potential role in the synthesis of bioactive molecules. Its structural framework provides a versatile platform for further functionalization through various chemical reactions such as oxidation, reduction, and alkylation. These transformations can yield derivatives with enhanced biological activity, making it a promising candidate for medicinal chemistry research.
One of the most intriguing aspects of 2,3,4-Trimethylcyclopentanol is its stereochemical diversity. The presence of multiple chiral centers allows for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals where stereochemistry significantly impacts biological activity. Researchers have leveraged this property to develop chiral catalysts and ligands that facilitate asymmetric synthesis pathways. These advancements have not only improved the efficiency of producing enantiomerically pure compounds but also reduced costs associated with their synthesis.
Recent studies have highlighted the compound's utility in the development of novel therapeutic agents. For instance, derivatives of 2,3,4-Trimethylcyclopentanol have been investigated for their potential anti-inflammatory and analgesic properties. The cyclopentane ring scaffold is known to be present in several bioactive natural products and drug molecules, suggesting that modifications based on this structure could lead to new pharmacophores with desirable therapeutic effects.
The synthesis of 2,3,4-Trimethylcyclopentanol typically involves multi-step organic reactions starting from readily available precursors such as cyclopentanone or cyclopentene derivatives. Advanced synthetic methodologies including organometallic chemistry and transition metal catalysis have been employed to achieve high yields and purity levels. These synthetic routes highlight the compound's importance as a building block in complex molecule construction.
In addition to its pharmaceutical applications, 2,3,4-Trimethylcyclopentanol has shown promise in material science research. Its unique molecular structure makes it a candidate for developing novel polymers and coatings with enhanced mechanical properties. The incorporation of this compound into polymer matrices can lead to materials with improved durability and resistance to environmental factors such as UV radiation and chemical degradation.
The chemical reactivity of 2,3,4-Trimethylcyclopentanol allows for diverse functionalization strategies. For example, selective oxidation can convert the alcohol group into an aldehyde or ketone, while reduction reactions can introduce new stereocenters or modify existing ones. These transformations are essential for tailoring the compound's properties to meet specific research or industrial needs.
Future research directions for 2,3,4-Trimethylcyclopentanol may explore its role in green chemistry initiatives. Developing sustainable synthetic routes that minimize waste and energy consumption is a critical focus in modern chemical research. Innovations such as catalytic processes under mild conditions or biocatalytic methods could enhance the environmental footprint of producing this compound.
The versatility of CAS No. 116531-01-2 as a synthetic intermediate underscores its importance across multiple scientific disciplines. Its applications range from pharmaceutical development to advanced materials engineering, demonstrating its broad utility in scientific innovation.
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